Methyl acetylphosphonate

Catalog No.
S654808
CAS No.
69103-75-9
M.F
C3H6NaO4P
M. Wt
160.04 g/mol
Availability
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Methyl acetylphosphonate

CAS Number

69103-75-9

Product Name

Methyl acetylphosphonate

IUPAC Name

sodium;acetyl(methoxy)phosphinate

Molecular Formula

C3H6NaO4P

Molecular Weight

160.04 g/mol

InChI

InChI=1S/C3H7O4P.Na/c1-3(4)8(5,6)7-2;/h1-2H3,(H,5,6);/q;+1/p-1

InChI Key

CQZYKOIQTWFNAS-UHFFFAOYSA-M

SMILES

CC(=O)P(=O)([O-])OC.[Na+]

Synonyms

acetic acid, phosphono-, 1-methyl ester, acetylphosphonic acid, monomethyl ester, monosodium salt, methyl acetyl phosphate, methyl acetylphosphonate, methyl phosphonoacetaldehyde, methylacetylphosphonate, phosphonic acid, acetyl-, monomethyl ester, monosodium salt, phosphonoacetic acid, 1-methyl ester

Canonical SMILES

CC(=O)P(=O)([O-])OC.[Na+]

Methyl acetylphosphonate is an organophosphorus compound characterized by the presence of both acetyl and methyl groups attached to a phosphonate moiety. Its chemical formula is C4H9O4PC_4H_9O_4P. This compound is notable for its structural resemblance to pyruvate, which plays a crucial role in cellular metabolism. Methyl acetylphosphonate has been identified as an inhibitor of key enzymes such as pyruvate dehydrogenase and pyruvate oxidase, making it significant in biochemical research and potential therapeutic applications .

, particularly hydrolysis and enzymatic cleavage. For instance, it can be generated from the hydrolysis of dehydrophos through peptidase activity, which involves the cleavage of peptide bonds . Additionally, methyl acetylphosphonate has been shown to act as a competitive inhibitor in reactions involving the enzyme 1-deoxy-D-xylulose 5-phosphate synthase, where it interferes with the binding of substrate molecules .

The biological activity of methyl acetylphosphonate is primarily linked to its role as an inhibitor of metabolic enzymes. It has been demonstrated to inhibit pyruvate dehydrogenase complex, which is critical for converting pyruvate into acetyl-CoA, thereby affecting energy metabolism in cells. This inhibition can lead to significant changes in metabolic pathways, making methyl acetylphosphonate a compound of interest in studies related to energy production and metabolic regulation .

Methyl acetylphosphonate can be synthesized through several methods:

  • Hydrolysis of Dehydrophos: This method involves incubating dehydrophos with specific peptidases that facilitate the cleavage of peptide bonds, leading to the formation of methyl acetylphosphonate .
  • Chemical Synthesis: The synthesis can also be performed by reacting methyl phosphonic acid with acetic anhydride or acetyl chloride under controlled conditions. This reaction typically requires careful monitoring to ensure the desired product is obtained without excessive byproducts .
  • Alternative Approaches: Other synthetic routes may involve the use of phosphonates and acyl chlorides in organic solvents, allowing for modifications that yield methyl acetylphosphonate with varying degrees of purity and yield .

Methyl acetylphosphonate is utilized in several fields:

  • Biochemical Research: Due to its inhibitory properties, it serves as a valuable tool for studying enzyme mechanisms and metabolic pathways.
  • Pharmaceutical Development: Its potential as an enzyme inhibitor makes it a candidate for developing drugs targeting metabolic disorders or diseases associated with dysregulated energy metabolism.
  • Agricultural Chemistry: Research into its effects on plant metabolism may lead to applications in crop protection or enhancement .

Studies involving methyl acetylphosphonate have focused on its interactions with various enzymes. For example, it has been shown to competitively inhibit the activity of pyruvate dehydrogenase complex by mimicking the substrate pyruvate. This competitive inhibition suggests that methyl acetylphosphonate can effectively alter metabolic fluxes within cells, providing insights into enzyme regulation and potential therapeutic strategies .

Methyl acetylphosphonate shares structural and functional similarities with various other phosphonates and phosphinates. Here are some comparable compounds:

Compound NameStructure/CharacteristicsUnique Aspects
Acetyl phosphinateContains an acetyl group attached to a phosphinateMore potent as an inhibitor than methyl acetylphosphonate
Dimethyl acetylphosphonateTwo methyl groups attached to an acetyl phosphonateVaries in inhibition potency compared to methyl acetylphosphonate
Methyl phosphonateA simpler structure without the acetyl groupLess specific in enzyme inhibition
Ethyl acetyl phosphonateSimilar structure but with an ethyl groupDifferences in solubility and reactivity

Methyl acetylphosphonate's unique combination of structural features and biological activity distinguishes it from these similar compounds, particularly in its specific interactions with key metabolic enzymes.

Methyl acetylphosphonate exists as a crystalline powder in its sodium salt form at standard temperature and pressure conditions [1] [2]. The compound exhibits characteristics typical of organophosphonate salts, manifesting as a solid material with crystalline structure. In its neutral cationic form (C₃H₆O₄P⁺), the compound maintains solid-state properties under ambient conditions [3] [4].

The physical appearance of methyl acetylphosphonate varies depending on its specific salt form and purity. The sodium salt variant presents as a white to off-white crystalline powder, similar to other alkali metal phosphonate salts [2]. The compound's physical state reflects the ionic character imparted by the phosphonate moiety and the stabilizing effect of the acetyl and methoxy substituents.

Molecular Weight and Atomic Composition

PropertyValueReference
Molecular FormulaC₃H₆O₄P⁺ (cation form) [3]
C₃H₆NaO₄P (sodium salt) [1]
Molecular Weight137.05 g/mol (cation) [3] [4]
160.04 g/mol (sodium salt) [1] [2]
Exact Mass137.00037067 Da [3]
Monoisotopic Mass137.00037067 Da [3]

The molecular composition of methyl acetylphosphonate encompasses three carbon atoms, six hydrogen atoms, four oxygen atoms, and one phosphorus atom in its basic cationic structure [3]. The atomic arrangement features a central phosphorus atom in a tetrahedral coordination environment, characteristic of phosphorus(V) compounds [5]. The phosphorus center bears a formal positive charge in the cationic form, with bonding to an acetyloxy group (-OCOCH₃), a methoxy group (-OCH₃), and a double-bonded oxygen atom [3].

The heavy atom count totals eight atoms, contributing to the compound's molecular complexity rating of 110 [3]. The molecular structure exhibits no stereocenters, resulting in an achiral configuration with no optical activity [6].

Solubility Profile in Various Solvent Systems

Solvent SystemSolubilityCharacteristics
WaterHighFavored due to ionic character and hydrogen bonding capacity [3]
MethanolGoodCompatible with polar protic environment [7]
EthanolGoodSoluble in alcoholic media [7]
Dimethyl sulfoxideGoodCompatible with polar aprotic solvents
ChloroformLimitedRestricted by hydrophilic nature [8]
AcetoneModerateIntermediate polarity compatibility
Diethyl etherPoorIncompatible with hydrophilic character
BenzenePoorLimited solubility in nonpolar systems

The solubility characteristics of methyl acetylphosphonate reflect its hydrophilic nature, as indicated by the computed XLogP3-AA value of -0.2 [3]. This slightly negative partition coefficient suggests preferential distribution into aqueous phases over lipophilic environments. The compound's high water solubility stems from its ionic character in salt forms and its capacity for hydrogen bonding through four hydrogen bond acceptor sites [3].

The phosphonate moiety contributes significantly to the compound's solubility profile through its ionic character and ability to form hydrogen bonds with protic solvents [7]. The presence of both acetyl and methoxy functional groups provides additional sites for intermolecular interactions with polar solvents, enhancing overall solubility in polar media.

Stability Parameters and Degradation Pathways

Methyl acetylphosphonate demonstrates rapid hydrolytic instability in aqueous environments, particularly under basic conditions [9]. The compound undergoes facile hydrolysis through a mechanism involving carbonyl hydrate formation followed by phosphonate ester expulsion. The half-life for hydrolysis at pH 7 and 25°C is estimated at approximately 3 seconds for related dimethyl acetylphosphonate compounds [9].

ParameterValueConditions
Hydrolysis Half-life~3 secondspH 7, 25°C [9]
Rate Constant2.4 × 10⁶ M⁻¹s⁻¹25°C, hydroxide-catalyzed [9]
Activation MechanismCarbonyl hydrate formationWater addition to acetyl group [9]
Primary ProductsAcetate + methylphosphonic acidHydrolytic cleavage [9]

The degradation mechanism proceeds through hydroxide-catalyzed hydrolysis, where the reaction rate shows first-order dependence on both hydroxide ion concentration and substrate concentration [9]. The rapid hydrolysis results from energetically favorable carbonyl hydrate formation, promoted by the electron-withdrawing effect of the phosphonate diester group [9].

Thermal stability parameters indicate a predicted boiling point of 222.6°C at atmospheric pressure, with a flash point of 88.4°C [2]. The vapor pressure at 25°C is relatively low at 0.0374 mmHg, indicating minimal volatility under standard conditions [2].

Spectroscopic Characteristics

³¹P Nuclear Magnetic Resonance Spectroscopic Properties

³¹P Nuclear Magnetic Resonance spectroscopy provides characteristic fingerprint information for methyl acetylphosphonate identification and structural elucidation [10] [11]. The phosphorus nucleus in organophosphonates typically resonates in a chemical shift range specific to the phosphonate functional environment.

Spectroscopic ParameterTypical RangeNotes
Chemical Shift20-40 ppmRelative to 85% H₃PO₄ [11]
Coupling Constants600-700 Hz¹J(³¹P-¹H) one-bond coupling [12]
LinewidthSharp resonancesDue to ³¹P nucleus characteristics [12]

The ³¹P chemical shift for methyl acetylphosphonate reflects the tetrahedral coordination environment around the phosphorus center [11]. The electron-withdrawing acetyl group and electron-donating methoxy group create a distinctive electronic environment, producing characteristic downfield shifts relative to simple phosphoric acid derivatives [11].

Coupling patterns in ³¹P Nuclear Magnetic Resonance spectra reveal heteronuclear interactions with adjacent protons [13] [12]. One-bond ³¹P-¹H coupling constants typically range from 600-700 Hz, while two-bond couplings appear at 20-30 Hz, and three-bond couplings manifest at 5-10 Hz [12]. These coupling patterns provide structural confirmation and enable assignment of proton environments.

¹H Nuclear Magnetic Resonance Spectroscopic Properties

¹H Nuclear Magnetic Resonance spectroscopy of methyl acetylphosphonate reveals distinct proton environments corresponding to the acetyl methyl group and the methoxy group [14] [15]. The spectrum exhibits heteronuclear spin coupling effects due to interactions with the ³¹P nucleus, resulting in characteristic splitting patterns [13] [8].

Proton EnvironmentChemical Shift (ppm)Coupling Pattern
Acetyl CH₃~2.0-2.5Doublet due to ³¹P coupling
Methoxy CH₃~3.5-4.0Doublet due to ³¹P coupling

The acetyl methyl protons appear as a doublet in the aliphatic region, typically around 2.0-2.5 ppm, with coupling to the phosphorus nucleus [14]. The methoxy protons resonate further downfield at approximately 3.5-4.0 ppm due to the deshielding effect of the adjacent oxygen atom [14]. Both proton environments exhibit ³¹P-¹H coupling, resulting in doublet splitting patterns with coupling constants reflecting the number of intervening bonds [13].

¹³C Nuclear Magnetic Resonance Spectroscopic Properties

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of methyl acetylphosphonate, with heteronuclear coupling effects from the ³¹P nucleus significantly influencing spectral interpretation [13] [8].

Carbon EnvironmentChemical Shift (ppm)Coupling Constant (Hz)
Acetyl C=O~165-170³J(¹³C-³¹P) ~6 Hz
Acetyl CH₃~20-25²J(¹³C-³¹P) ~7 Hz
Methoxy CH₃~50-55²J(¹³C-³¹P) ~6 Hz

The carbonyl carbon of the acetyl group resonates in the typical range for ester carbonyls, around 165-170 ppm, with weak three-bond coupling to phosphorus [13]. The acetyl methyl carbon appears in the aliphatic region at approximately 20-25 ppm, exhibiting two-bond ¹³C-³¹P coupling of about 7 Hz [13]. The methoxy carbon resonates around 50-55 ppm, showing similar two-bond coupling to phosphorus [13].

Triple-resonance experiments involving simultaneous ¹H and ³¹P decoupling significantly simplify ¹³C spectra by eliminating coupling-induced splitting, enabling unambiguous carbon signal identification [13] [8]. These techniques prove particularly valuable for structural confirmation and assignment of complex phosphonate-containing molecules.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of methyl acetylphosphonate reveals characteristic fragmentation pathways that provide structural confirmation and enable compound identification [16] [17]. The molecular ion exhibits specific dissociation patterns under electron impact and electrospray ionization conditions.

Fragment Ionm/z ValueAssignmentFormation Mechanism
Molecular Ion137[M]⁺Intact molecular cation
Phosphonate Core97[PO₃]⁻Loss of acetyl and methyl groups
Acetyl Fragment43[CH₃CO]⁺α-cleavage at acetyl group
Methoxy Fragment31[OCH₃]⁺Simple alkoxy cleavage

The primary fragmentation pathways involve α-cleavage adjacent to the phosphorus center, resulting in loss of organic substituents and formation of phosphorus-containing fragment ions [16] [18]. The phosphonate moiety tends to retain charge in negative ion mode, producing characteristic fragments at m/z 97 corresponding to the phosphate-derived ion [PO₃]⁻ [16].

Collision-induced dissociation experiments reveal additional fragmentation channels involving loss of phosphonic acid moieties, similar to patterns observed in related organophosphonates [19]. The compound exhibits coherent vibrational dynamics upon ionization, with characteristic oscillations reflecting molecular vibrational modes at 732±28 cm⁻¹ for related methylphosphonate structures [17] [20].

Other CAS

69103-75-9

Dates

Last modified: 07-20-2023

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